molecular formula C11H9NO3S B1455951 Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate CAS No. 20474-55-9

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Cat. No. B1455951
CAS RN: 20474-55-9
M. Wt: 235.26 g/mol
InChI Key: XWOIZBDKZDPDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In this case, the ring structure contains both carbon and sulfur atoms .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide .

Scientific Research Applications

1. Inhibitory Activity against Protein Tyrosine Phosphatase 1B

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in regulating insulin signaling and energy balance. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in managing conditions like diabetes and obesity (Navarrete-Vázquez et al., 2012).

2. Application in Synthesis of Novel Compounds

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate has been synthesized through a reaction involving benzothiazole and ethyl bromocyanoacetate. This process highlights the utility of such compounds in the synthesis of novel chemical entities, which could have implications in various fields of chemistry and pharmacology (Nassiri & Milani, 2020).

3. Synthesis of Anticonvulsant Agents

Derivatives of ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate have been synthesized and evaluated for their potential as anticonvulsant agents. These studies contribute to the ongoing search for new and effective treatments for epilepsy and related disorders (Kabra, Chopde, & Wadodkar, 2011).

4. Role in Diels-Alder Reactions

Ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a derivative of ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, has been used in Diels-Alder reactions, demonstrating its utility in organic synthesis, particularly in constructing complex molecular architectures (Sakamoto et al., 1996).

5. Application in Molecular Docking Studies

A benzothiazole-based receptor, synthesized from ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, has been utilized in molecular docking studies to understand interactions with metal ions like Cu2+ and Hg2+. This application underlines the potential of such compounds in the development of sensors and diagnostic tools (Wagh et al., 2015).

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIZBDKZDPDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735116
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

CAS RN

20474-55-9
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Citations

For This Compound
1
Citations
OV Geraschenko, PV Khodakovskiy, OV Shishkin… - …, 2011 - thieme-connect.com
C-Acylation of N-substituted imidazoles with ethyl oxalyl chloride in the presence of N, N-diisopropylethylamine as a base afforded 2-(2-ethoxy-1, 2-dioxoethyl) imidazoles in 83-95% …
Number of citations: 4 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.